molecular formula C8H9NO2S B2816109 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid CAS No. 52758-87-9

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid

Cat. No.: B2816109
CAS No.: 52758-87-9
M. Wt: 183.23
InChI Key: GVLBEMCCEBDDMC-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid is a biochemical used for proteomics research . It has a molecular formula of C8H9NO2S and a molecular weight of 183.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.23 . The storage temperature for this compound is 4°C, and it should be stored under nitrogen .

Scientific Research Applications

Corrosion Inhibition

A study explored the efficiency of a compound similar to "2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid" for inhibiting steel corrosion in sulfuric acid solutions. This compound, [(2-pyridin-4-ylethyl)thio]acetic acid, demonstrated significant corrosion inhibition properties, with its effectiveness increasing alongside concentration. The highest efficiency noted was 82% at a concentration of 5 × 10−3 M, acting as a mixed inhibitor by adhering to the steel surface through Langmuir adsorption isotherm. Such inhibitors are crucial for extending the lifespan of metal structures in corrosive environments (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2005).

Urease Inhibition

Research into the urease inhibitory activities of certain metal complexes, which included "2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid" (a derivative of the compound of interest), revealed strong urease inhibiting activities. These findings suggest potential applications in combating diseases caused by urease-producing pathogens. The study involved synthesizing dinuclear cobalt and nickel complexes with the mercaptoacetic acid substituted 1,2,4-triazole ligand, which showed considerable urease inhibition, indicating a promising avenue for developing new urease inhibitors (Fang et al., 2019).

Antituberculosis Activity

Another study focused on synthesizing new hydrazide derivatives of imidazo[1,2‐a]pyridine, which were then evaluated for antituberculosis activity. The derivatives included a compound structurally related to "this compound." These compounds exhibited significant inhibition against Mycobacterium tuberculosis H37Rv in vitro, underscoring the potential of such derivatives in antituberculosis drug development (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).

Material Synthesis and Characterization

The synthesis and characterization of novel materials also constitute a significant application area. One study involved the synthesis of dinuclear metal complexes using a derivative of "this compound," demonstrating its utility in constructing complex molecular architectures. These complexes were characterized by various techniques, including X-ray diffraction, illustrating the compound's versatility in material science and coordination chemistry (Zhang et al., 2021).

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBEMCCEBDDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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